molecular formula C15H13N3O5 B5584867 methyl 3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B5584867
M. Wt: 315.28 g/mol
InChI Key: ZPELXLKISLPJMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrobenzoate compounds often involves multi-step chemical reactions, including esterification, catalytic hydrogenation, acylamination, and nitration. These processes lead to the formation of intermediates and the final compound with specific structural features (Xiao, 2007).

Molecular Structure Analysis

The molecular structure of similar nitrobenzoate derivatives is characterized by their hydrogen-bonding patterns, which can form complex sheets or chains in their crystalline state. For example, certain isomers are linked into complex sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, while others form chains of edge-fused rings through similar hydrogen bonding interactions (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of nitrobenzoate compounds includes their ability to undergo reactions with amines, leading to the formation of various derivatives. The presence of nitro groups and their position on the benzene ring significantly influence these reactions, affecting the rate and mechanism of reaction processes (Um et al., 2005).

Physical Properties Analysis

Nitrobenzoate derivatives exhibit specific physical properties, such as crystalline structure, influenced by their molecular conformation and hydrogen bonding. The arrangement of molecules within the crystal lattice can lead to distinct crystallographic patterns, which are crucial for understanding the material's physical characteristics (Wardell & Tiekink, 2011).

properties

IUPAC Name

methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-9-4-3-5-16-13(9)17-14(19)10-6-11(15(20)23-2)8-12(7-10)18(21)22/h3-8H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELXLKISLPJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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